molecular formula C18H20N2O2 B259496 N,N-dimethyl-3-phenyl-3-(phenylformamido)propanamide

N,N-dimethyl-3-phenyl-3-(phenylformamido)propanamide

Cat. No. B259496
M. Wt: 296.4 g/mol
InChI Key: HEHHRUUSBBKRJZ-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-phenyl-3-(phenylformamido)propanamide (DPPP) is a synthetic compound that belongs to the class of amides. It has been extensively studied for its potential use in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-phenyl-3-(phenylformamido)propanamide involves its ability to selectively inhibit the reuptake of dopamine and norepinephrine. This leads to increased levels of these neurotransmitters in the brain, which can have various effects on behavior and cognition. This compound has been shown to increase locomotor activity, improve cognitive function, and enhance memory consolidation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the central nervous system. It has been shown to increase the release of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This can have various effects on behavior and cognition, including increased locomotor activity, improved cognitive function, and enhanced memory consolidation.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-3-phenyl-3-(phenylformamido)propanamide has several advantages for use in lab experiments. It is highly selective for dopamine and norepinephrine reuptake inhibition, which allows for precise manipulation of these neurotransmitters in the brain. Additionally, it has a long half-life, which allows for sustained effects on behavior and cognition. However, this compound has several limitations, including its potential for abuse and its potential for adverse side effects.

Future Directions

There are several future directions for research on N,N-dimethyl-3-phenyl-3-(phenylformamido)propanamide. One area of interest is the development of novel therapeutic agents based on the structure of this compound. Additionally, there is a need for further research on the long-term effects of this compound on behavior and cognition. Finally, there is a need for further research on the potential for abuse and adverse side effects of this compound.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in scientific research. It has unique properties that make it a valuable tool for studying the central nervous system, including its ability to selectively inhibit the reuptake of dopamine and norepinephrine. While this compound has several advantages for use in lab experiments, it also has several limitations that must be considered. Future research on this compound will help to further our understanding of the central nervous system and may lead to the development of novel therapeutic agents.

Synthesis Methods

The synthesis of N,N-dimethyl-3-phenyl-3-(phenylformamido)propanamide involves the reaction of N,N-dimethyl-3-aminopropionitrile with phenyl isocyanate in the presence of a catalyst. The resulting product is then treated with formic acid to form this compound. This method has been optimized to produce high yields of this compound with purity greater than 95%.

Scientific Research Applications

N,N-dimethyl-3-phenyl-3-(phenylformamido)propanamide has been primarily used in scientific research as a tool for studying the central nervous system. It has been shown to selectively inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This property has made this compound a valuable tool for studying the role of these neurotransmitters in various neurological disorders such as Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD).

properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide

InChI

InChI=1S/C18H20N2O2/c1-20(2)17(21)13-16(14-9-5-3-6-10-14)19-18(22)15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3,(H,19,22)

InChI Key

HEHHRUUSBBKRJZ-UHFFFAOYSA-N

SMILES

CN(C)C(=O)CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CN(C)C(=O)CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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